

An In-depth Technical Guide to 2,3-Difluoropyridin-4-ol

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Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

Cat. No.: B567812

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Difluoropyridin-4-ol** (CAS No. 1227579-00-1), a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. While specific historical data on its initial discovery and synthesis is not readily available in the public domain, this document consolidates available information on its chemical properties, plausible synthetic routes, and potential biological significance. The incorporation of fluorine atoms into the pyridine ring is known to modulate the physicochemical and pharmacological properties of molecules, making compounds like **2,3-Difluoropyridin-4-ol** valuable building blocks for the development of novel therapeutics.^{[1][2][3]} This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound.

Introduction

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[2][3]} **2,3-Difluoropyridin-4-ol**, also known by its tautomeric form 2,3-Difluoropyridin-4-one, is a heterocyclic compound that combines the features of a pyridine ring with two fluorine substituents and a hydroxyl group.^[4] This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more

complex molecules with diverse biological activities, including anticancer, antidiabetic, and antioxidant properties.[2]

Chemical Structure and Properties

2,3-Difluoropyridin-4-ol exists in a tautomeric equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. This is a common feature for hydroxypyridines, where the equilibrium can be influenced by the solvent and substitution pattern.



Table 1: Physicochemical Properties of **2,3-Difluoropyridin-4-ol**

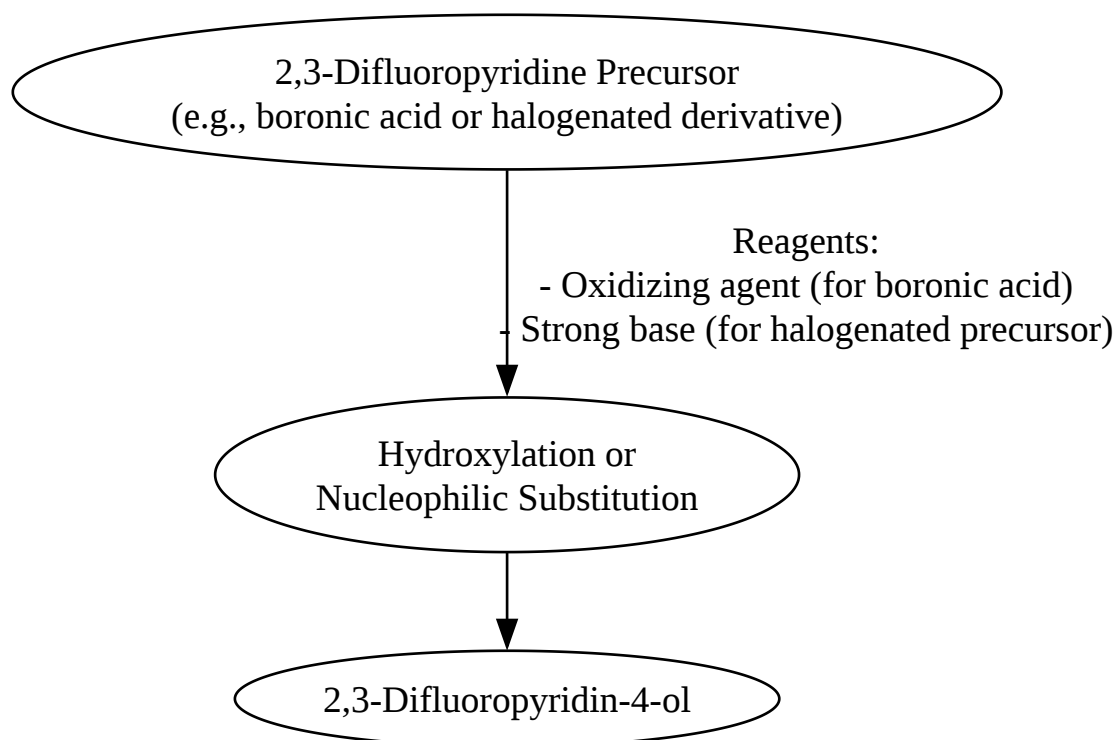
Property	Value	Reference
CAS Number	1227579-00-1	[4][5][6]
Molecular Formula	C5H3F2NO	[4][6]
Molecular Weight	131.08 g/mol	[4][6]
Appearance	White to off-white powder	[7]
Purity	>98%	[4]
Storage	2-8°C, under inert gas	[6]
SMILES	<chem>O=C1C=CN=C(F)C1F</chem>	[4]
InChI Key	Information not available	

Synthesis and Experimental Protocols

While a definitive, published synthesis for **2,3-Difluoropyridin-4-ol** is not readily available, plausible synthetic routes can be proposed based on established methodologies for analogous compounds.

Proposed Synthetic Pathways

A potential synthetic strategy could involve the hydroxylation of a 2,3-difluoropyridine precursor. For instance, the synthesis of 3-fluoro-4-hydroxypyridine has been achieved from 3-fluoropyridine-4-boronic acid, suggesting a similar approach could be viable.[8] Another general method for preparing 4-hydroxypyridines involves the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[9]



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Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a hypothetical procedure adapted from the synthesis of similar fluorinated hydroxypyridines and should be optimized for the specific synthesis of **2,3-Difluoropyridin-4-ol**.

Synthesis of **2,3-Difluoropyridin-4-ol** from a Halogenated Precursor

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- **Reagents:** The flask is charged with 2,3-difluoro-4-chloropyridine (1 equivalent) and a suitable solvent such as dioxane or DMF.
- **Reaction Conditions:** A strong base, for example, sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the mixture. The reaction is heated to reflux (typically 100-150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and neutralized with an aqueous acid solution (e.g., HCl).
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Spectroscopic Data and Characterization

Characterization of **2,3-Difluoropyridin-4-ol** would rely on standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for **2,3-Difluoropyridin-4-ol**

Technique	Expected Observations
^1H NMR	Signals corresponding to the protons on the pyridine ring, with splitting patterns influenced by the adjacent fluorine atoms.
^{13}C NMR	Carbon signals for the pyridine ring, with characteristic C-F coupling constants.
^{19}F NMR	Two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions.
IR Spectroscopy	Absorption bands for O-H stretching (in the pyridinol form), C=O stretching (in the pyridinone form), and C-F stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol).

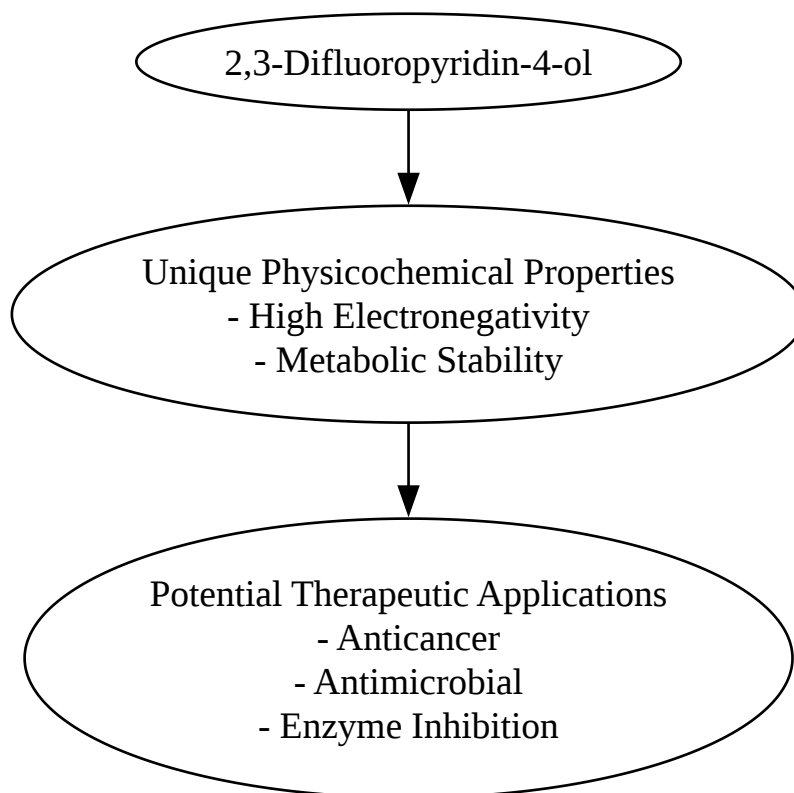
Biological Activity and Potential Applications

The introduction of fluorine into organic molecules can significantly impact their biological activity.^[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to cross biological membranes.^[3] Furthermore, the carbon-fluorine bond is strong and can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.^{[3][10]}

Given these properties, **2,3-Difluoropyridin-4-ol** is a promising scaffold for the development of new therapeutic agents. Fluorinated pyridines have demonstrated a wide range of pharmacological activities, including:

- **Anticancer Activity:** Many FDA-approved anticancer drugs contain fluorinated pyridine moieties.^[2]
- **Antimicrobial and Antifungal Activity:** Fluorinated pyridines have shown efficacy against various bacterial and fungal strains.^[1]

- **Enzyme Inhibition:** The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.



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Conclusion

2,3-Difluoropyridin-4-ol is a valuable, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry. Its fluorinated pyridine core suggests favorable pharmacokinetic and pharmacodynamic properties, making it an attractive building block for the synthesis of novel bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a starting point for researchers interested in leveraging the unique properties of this fluorinated heterocycle in their drug discovery efforts.

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